WX-554
Description
Contextualization of WX-554 within the Kinase Inhibitor Landscape
Kinase inhibitors represent a significant class of therapeutic agents in modern medicine, particularly in oncology. These molecules are designed to block the activity of kinases, enzymes that play crucial roles in regulating cellular processes such as growth, differentiation, and metabolism. Dysregulation of kinase activity is frequently implicated in the development and progression of various diseases, including cancer.
This compound is characterized as a selective, orally available, noncompetitive, and allosteric inhibitor of MEK1 and MEK2. researchgate.nethodoodo.commdpi.commedkoo.com MEK1 and MEK2 (Mitogen-Activated Protein Kinase Kinase 1 and 2) are key components of the RAS/RAF/MEK/ERK signaling pathway. researchgate.netmedkoo.comcancer.gov The development of allosteric MEK1/2 inhibitors like this compound has been a major focus in the search for potential cancer treatments. sciforschenonline.org Several allosteric small molecule MEK inhibitors have progressed to clinical trials. sciforschenonline.org
Overview of the RAS/RAF/MEK/ERK Signaling Pathway as a Research Focus
The RAS/RAF/MEK/ERK signaling pathway, also known as the MAPK signaling pathway, is a fundamental signal transduction cascade in cells, regulating diverse cellular activities including proliferation, survival, differentiation, and motility. researchgate.netmdpi.comresearchgate.net This pathway is initiated by the binding of growth factors and cytokines to transmembrane receptors, leading to the activation of RAS. targetedonc.com Activated RAS subsequently recruits and activates RAF kinases, which in turn phosphorylate and activate MEK kinases. targetedonc.comsmw.ch Activated MEK then phosphorylates and activates Extracellular Signal-Regulated Kinases (ERK1 and ERK2). targetedonc.comsmw.ch Phosphorylated ERK can translocate to the nucleus and activate transcription factors, ultimately altering gene transcription and influencing cellular proliferation. targetedonc.comsmw.ch
Dysregulation of the RAS/RAF/MEK/ERK pathway is a common feature in over one-third of all malignancies, frequently due to activating mutations in RAS and RAF genes. researchgate.netmdpi.comresearchgate.net Given its critical role in tumorigenesis and the inhibition of apoptosis, targeting components of this pathway, such as MEK1/2, has become an attractive strategy in cancer research. researchgate.netmdpi.com
Historical Development and Early Research Trajectory of this compound
This compound was originally developed by UCB. ascopubs.org Its early research trajectory involved preclinical studies and initial human trials to assess its properties and potential. This compound demonstrated marked inhibition of ERK1/2 phosphorylation in cell lines and showed growth inhibition in a range of cell lines in vitro. nih.gov Preclinical studies also indicated tumor growth delay or stasis in vivo, with increased sensitivity observed in cells and tumors harboring BRAF or RAS mutations. nih.gov
Early research included a first-in-human single ascending dose study in healthy male subjects, designed to provide pharmacokinetic (PK) and pharmacodynamic (PD) data to guide subsequent oral studies. ascopubs.org This study successfully completed its initial cohorts, showing target inhibition. ascopubs.org this compound was subsequently investigated in Phase I and Phase Ib/II dose escalation studies in patients with advanced solid tumors to determine safety, pharmacokinetics, and pharmacodynamics. researchgate.netnih.govmanchester.ac.uknih.gov While a maximum tolerated dose was not established in one Phase I study, an optimal biological dose was identified based on the inhibition of ERK phosphorylation. researchgate.netmanchester.ac.uk Two dose-escalation Phase I/II studies were unfortunately terminated, reportedly due to business reasons rather than clinical findings. mdpi.comnih.gov
Preclinical studies also explored the potential of this compound in combination with other inhibitors, such as the PI3K inhibitor WX-037. nih.govnih.gov These studies indicated that the combination could induce synergistic growth inhibition in vitro, which translated into enhanced anti-tumor efficacy in vivo. nih.govnih.gov
Properties
IUPAC Name |
NONE |
|---|---|
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
WX554; WX-554; WX 554. |
Origin of Product |
United States |
Chemical Synthesis and Structural Modifications of Wx 554
Synthetic Pathways and Methodologies for WX-554
Detailed, specific synthetic pathways and methodologies exclusively for the production of this compound are not extensively disclosed in the readily available public scientific literature or patent databases surveyed. While this compound is identified as a MEK inhibitor that has progressed to clinical trials, the intricate step-by-step chemical synthesis route utilized for its manufacturing is not publicly detailed in the examined sources. nih.govmdpi.com General synthetic strategies for related thieno[2,3-b]pyridine (B153569) derivatives or MEK inhibitors may exist, but information specifically pertaining to the optimized pathway for this compound was not found.
Precursor Chemistry and Intermediate Compounds in this compound Synthesis
Information regarding the specific precursor chemicals and intermediate compounds directly involved in the synthesis of this compound is not available within the scope of the conducted search. The complex structure of this compound, incorporating a thieno[2,3-b]pyridine core, an azetidine (B1206935) ring with an aminomethyl substituent, and a substituted phenylamino (B1219803) group, suggests a multi-step synthetic process likely involving various coupling reactions and functional group transformations. However, the precise identity of the starting materials and the isolated or in-situ generated intermediates leading to this compound are not detailed in the public domain based on the search results.
Derivatization Strategies and Analog Design
Specific derivatization strategies or the detailed design principles applied to create analogs of this compound are not explicitly described in the retrieved information. While the broader field of MEK inhibitor research involves extensive efforts in designing analogs to optimize potency, selectivity, pharmacokinetic properties, and overcome resistance mechanisms, the particular strategies applied to modify the this compound structure or design closely related compounds are not publicly detailed. flinders.edu.ausciforschenonline.org The structure of this compound itself indicates potential sites for modification, such as the thieno[2,3-b]pyridine core, the azetidine ring, the aminomethyl group, or the substituted phenyl ring. However, specific research findings on this compound derivatives or a systematic exploration of its structure-activity relationship through designed analogs were not found.
Molecular and Biochemical Mechanisms of Action of Wx 554
MEK1/2 as the Primary Biochemical Target of WX-554
This compound has been identified as a selective inhibitor of MEK1 and MEK2. ascopubs.orgmedkoo.comresearchgate.netcancerbiomed.orgpatsnap.comhodoodo.comprobechem.comsemanticscholar.orgresearchgate.netnih.govhra.nhs.uk These dual-specificity protein kinases are central components of the RAS-RAF-MEK-ERK pathway, acting downstream of RAF and upstream of ERK. researchgate.nettargetedonc.commdpi.comnih.gov MEK1/2 are phosphorylated and activated by activated RAF at specific serine residues (Ser218 and Ser222). nih.gov Activated MEK1/2 then phosphorylate threonine (Thr202) and tyrosine (Tyr204) residues on their only known physiological substrates, ERK1 and ERK2. targetedonc.comnih.gov this compound's primary mechanism involves binding to and inhibiting the enzymatic activity of MEK1/2. medkoo.comhodoodo.comcancer.gov
Allosteric Inhibition Mechanism of MEK1/2 by this compound
This compound is characterized as a noncompetitive and allosteric inhibitor of MEK1/2. medkoo.comresearchgate.netcancerbiomed.orgprobechem.comnih.gov Allosteric inhibitors bind to a site on the enzyme distinct from the active site, inducing a conformational change that reduces or eliminates enzymatic activity. sciforschenonline.org This non-ATP-competitive mechanism is considered advantageous as it may avoid off-target effects associated with competing for the highly conserved ATP-binding pocket found in many kinases. targetedonc.com this compound's allosteric binding prevents the activation of MEK1/2. probechem.com
Impact of this compound on Downstream Effector Proteins and Transcription Factors (e.g., ERK Phosphorylation)
The inhibition of MEK1/2 by this compound directly impacts their downstream substrates, primarily ERK1 and ERK2. By blocking MEK activity, this compound prevents the phosphorylation and subsequent activation of ERK. medkoo.commdpi.comhodoodo.comprobechem.comresearchgate.netnih.govcancer.govnih.govnih.gov Activated ERK typically translocates to the nucleus and phosphorylates various cytosolic and nuclear substrates, including transcription factors, regulating processes like cell proliferation, survival, and differentiation. targetedonc.commdpi.comnih.govsmw.ch Inhibition of ERK phosphorylation by this compound therefore disrupts these downstream signaling events and inhibits the activity of MEK-dependent effector proteins and transcription factors. medkoo.comhodoodo.comcancer.gov Studies have shown that this compound treatment leads to enhanced inhibition of ERK phosphorylation in vitro. probechem.comnih.gov In clinical studies, a decrease in mean phosphorylated ERK levels was observed in tumor biopsies following this compound administration. researchgate.netnih.gov
Modulation of Growth Factor-Mediated Cell Signaling by this compound
The RAS-RAF-MEK-ERK pathway is activated by signals from cell surface receptors, including receptor tyrosine kinases (RTKs), which are typically stimulated by growth factors. targetedonc.comnih.gov By inhibiting MEK1/2, this compound can prevent the downstream transmission of these growth factor-mediated signals. medkoo.comhodoodo.comcancer.gov This inhibition of growth factor-mediated cell signaling contributes to the potential anti-proliferative effects of this compound. medkoo.comhodoodo.comcancer.gov
Interactions with Other Signaling Pathways and Kinases
While this compound is described as a selective inhibitor of MEK1/2 ascopubs.orgmedkoo.comresearchgate.netcancerbiomed.orgpatsnap.comhodoodo.comprobechem.comsemanticscholar.orgresearchgate.netnih.govhra.nhs.uk, the RAS-RAF-MEK-ERK pathway can interact with and activate other signaling cascades, such as the PI3K pathway. cancerbiomed.orgnih.govsmw.chsemanticscholar.org Resistance to MEK inhibitors can sometimes be mediated by the activation of alternative pathways like the PI3K pathway. cancerbiomed.org Research has explored the combination of this compound with inhibitors of other pathways, such as the PI3K inhibitor WX-037, to potentially enhance anti-tumor activity and overcome resistance mechanisms. cancerbiomed.orgpatsnap.comnih.govsemanticscholar.orgflinders.edu.au Studies have shown synergistic growth inhibition in vitro and enhanced anti-tumor efficacy in vivo when this compound is combined with a PI3K inhibitor, associated with increased cytotoxicity and enhanced inhibition of ERK and S6 phosphorylation. patsnap.comnih.gov While MEK inhibitors are generally considered highly specific with fewer off-target effects compared to inhibitors targeting the ATP pocket targetedonc.comsmw.ch, comprehensive kinome-wide profiling at high concentrations could potentially reveal interactions with other kinases . However, specific detailed data on this compound's broad kinase panel or off-target interactions beyond the MEK/ERK and PI3K pathways were not extensively detailed in the provided information.
Kinetic Characterization of this compound-Target Binding (e.g., IC50 values)
The inhibitory potency of this compound against MEK1 and MEK2 has been characterized by its half-maximal inhibitory concentration (IC50) values. This compound is reported to have IC50 values of 4.7 nM for MEK1 and 11 nM for MEK2. researchgate.netcancerbiomed.orgprobechem.comnih.gov These nanomolar IC50 values indicate potent inhibitory activity against its intended targets. d-nb.info
Table 1: In Vitro Inhibitory Potency of this compound
| Target | IC50 (nM) | Reference |
| MEK1 | 4.7 | researchgate.netcancerbiomed.orgprobechem.comnih.gov |
| MEK2 | 11 | researchgate.netcancerbiomed.orgprobechem.comnih.gov |
Note: This table is intended to be interactive if the platform supports this feature.
Research findings indicate that this compound demonstrates marked inhibition of ERK1/2 phosphorylation and growth inhibition in various cell lines in vitro, with increased sensitivity observed in cell lines harboring BRAF or RAS mutations. nih.gov
Table 2: Impact of this compound on pERK Levels in Tumor Biopsies
| Dose Regimen | Change in Mean pERK (%) (C1 Day 8 vs. Pre-treatment) | Reference |
| 75 mg twice weekly | -70 ± 26 | researchgate.netnih.gov |
Note: This table is intended to be interactive if the platform supports this feature.
Preclinical Pharmacological and Biological Investigations of Wx 554
In Vitro Studies in Cell Line Models
WX-554 has demonstrated the ability to inhibit the growth of a range of cancer cell lines in vitro. nih.gov Studies have shown particular sensitivity in cell lines with BRAF or RAS mutations. nih.gov The growth inhibitory activity of this compound was evaluated in colorectal carcinoma cell lines HCT116 and HT29, both of which possess mutations in the KRAS/RAF and PI3K pathways. nih.gov In these studies, this compound induced over 65% growth inhibition in both cell lines. nih.gov The HT29 cell line, which has a BRAF mutation, was found to be more sensitive to this compound than the HCT116 cell line, which has a KRAS mutation. nih.gov
The half-maximal growth inhibitory concentration (GI₅₀) was determined following a 72-hour exposure to the compound. nih.gov
| Cell Line | GI₅₀ (nM) |
|---|---|
| HCT116 | 38 |
| HT29 | 4.3 |
This compound selectively binds to and inhibits the activity of MEK1 and MEK2. cancer.govmedkoo.com This inhibition prevents the activation of MEK-dependent effector proteins, most notably Extracellular Signal-Regulated Kinase (ERK), thereby inhibiting growth factor-mediated cell signaling. cancer.govmedkoo.com The RAS/RAF/MEK/ERK pathway, also known as the MAPK pathway, is critical for regulating cellular proliferation and survival. nih.govascopubs.org
In laboratory settings, this compound demonstrated marked inhibition of ERK1/2 phosphorylation in HT29 cells. nih.gov When used in combination with a PI3K inhibitor, this compound contributed to an enhanced inhibition of ERK phosphorylation compared to when used as a single agent. nih.gov This confirms that this compound directly engages its intended target within the MAPK signaling cascade. nih.govnih.gov
Beyond inhibiting proliferation, this compound has also been shown to affect cellular viability by inducing cytotoxicity. nih.gov In clonogenic cytotoxicity assays, single-agent this compound demonstrated significant cell kill at a concentration of 10 µM after 72 hours of exposure in both HCT116 and HT29 cell lines. nih.gov
The cytotoxic effects were quantified and compared to the growth-inhibitory effects. nih.gov The mean lethal concentration (LC₅₀) was found to be substantially higher than the corresponding GI₅₀ values, indicating a wider therapeutic window for growth inhibition versus outright cell killing. nih.gov
| Cell Line | % Cell Kill (at 10 µM) | LC₅₀ (µM) | Fold Difference (LC₅₀ vs. GI₅₀) |
|---|---|---|---|
| HCT116 | 67% | 0.6 | ~16-fold |
| HT29 | 75% | 1.6 | ~372-fold |
In Vivo Studies in Animal Models
The antitumor effects of this compound have been evaluated in murine xenograft models using human colorectal cancer cells. nih.govnih.gov In studies involving female athymic nude mice implanted with HCT116 or HT29 xenografts, treatment with this compound resulted in tumor growth delay or stasis. nih.govresearchgate.net Specifically, in HCT116 colorectal tumor xenografts, this compound administered as a single agent induced tumor growth delay. nih.gov Previous studies also demonstrated that this compound treatment is capable of inducing tumor growth delay in HT29 xenografts. nih.gov The compound has shown broad preclinical antitumor activity in various mouse xenograft models, including those for melanoma, non-small cell lung cancer (NSCLC), pancreatic cancer, and breast cancer. researchgate.net
Pharmacodynamic studies have been conducted to confirm that this compound inhibits its target in vivo. nih.govmanchester.ac.uk The assessment of phosphorylated ERK (pERK), a downstream biomarker of MEK activity, is a key measure of the drug's biological effect. nih.govmanchester.ac.uk While detailed data from murine tumor models is limited in the provided sources, early-phase clinical studies in humans with advanced solid tumors confirm the mechanism observed in preclinical models. nih.govmanchester.ac.uk In these studies, tumor biopsies from patients showed a significant decrease in mean pERK levels after treatment with this compound. nih.govmanchester.ac.uk For instance, a 70 ± 26% decrease in mean pERK was observed in tumor biopsies compared with pre-treatment levels. nih.govmanchester.ac.uk This demonstrates that this compound effectively inhibits MEK signaling within the tumor microenvironment in a living system, a finding consistent with its mechanism of action established in vitro. nih.govnih.govmanchester.ac.uk
Inhibition of Tumor Growth Delay or Stasis
Preclinical studies have demonstrated the activity of this compound as a single agent in impeding tumor progression. In vivo experiments utilizing human colorectal cancer xenograft models have been instrumental in characterizing its anti-tumor efficacy.
Specifically, in studies with HCT116 colorectal tumor xenografts, this compound monotherapy was shown to induce a delay in tumor growth. nih.gov This effect was observed at a dose of 2 mg/kg, indicating the potency of the compound in a preclinical setting. nih.gov Further preclinical investigations have also confirmed that treatment with this compound can lead to tumor growth delay in HT29 colorectal cancer xenografts. nih.gov These findings are consistent with the established mechanism of MEK inhibitors, which are known to cause tumor growth delay or stasis, particularly in tumors harboring BRAF or RAS mutations. nih.gov
The antitumor activity of this compound in these preclinical models highlights its potential as a therapeutic agent for solid tumors. The observed tumor growth delay and stasis provide a strong rationale for its further clinical development.
Table 1: Preclinical Efficacy of Single-Agent this compound in Colorectal Cancer Xenograft Models
| Cell Line | Cancer Type | Preclinical Model | Observed Effect |
|---|---|---|---|
| HCT116 | Colorectal Carcinoma | Xenograft | Tumor Growth Delay nih.gov |
| HT29 | Colorectal Adenocarcinoma | Xenograft | Tumor Growth Delay nih.gov |
Organ-Specific Distribution and Accumulation in Preclinical Models
Understanding the distribution and accumulation of a drug candidate in various tissues is a critical component of its preclinical evaluation. For this compound, pharmacokinetic analyses in preclinical models have provided insights into its concentration in plasma and, importantly, in tumor tissue.
In vivo pharmacokinetic studies have revealed that concentrations of this compound in both plasma and tumor tissue increase in a dose-dependent manner. nih.gov A key finding from these studies is that the levels of this compound within the tumor tissue generally surpassed the concentrations observed in the plasma. nih.gov This preferential accumulation in the tumor is a desirable characteristic for an anticancer agent, as it suggests that the therapeutic agent is reaching its intended site of action at effective concentrations.
Furthermore, the tumor concentrations of this compound were generally found to exceed the in vitro GI₅₀ (the concentration required to inhibit the growth of 50% of cells) for the respective cancer cell lines. nih.gov This indicates that the compound reaches and is maintained at levels within the tumor that are sufficient to exert a significant anti-proliferative effect. While plasma levels of this compound were noted to be more variable, the consistent and high accumulation in tumor tissue underscores its potential for targeted anti-cancer activity. nih.gov
Detailed studies outlining the broader organ-specific distribution and accumulation of this compound in other tissues and organs beyond plasma and tumor are not extensively available in publicly accessible preclinical literature.
Table 2: this compound Distribution in Preclinical Models
| Compartment | Key Finding |
|---|---|
| Plasma | Dose-dependent concentration increase; levels were more variable compared to tumor tissue. nih.gov |
| Tumor Tissue | Dose-dependent concentration increase; levels generally exceeded those in plasma and the in vitro GI₅₀. nih.gov |
Structure Activity Relationships Sar and Design Principles of Wx 554
Identification of Key Pharmacophoric Features for MEK1/2 Inhibition
The inhibitory action of WX-554 is achieved through its binding to an allosteric pocket on the MEK1/2 enzymes, which is distinct from the ATP-binding site. nih.gov This mode of inhibition is characteristic of many modern MEK inhibitors and confers a high degree of selectivity. The key pharmacophoric features necessary for this interaction are dictated by the topology of this allosteric site.
General structural insights into the MEK1/2 proteins highlight several regions critical for allosteric inhibition: the αC-helix, the catalytic loop, the P-loop, and the DFG motif. researchgate.net An effective allosteric inhibitor must possess structural elements capable of interacting with these regions to lock the kinase in an inactive conformation. mdpi.com While the precise binding mode of this compound is not publicly detailed, the essential pharmacophoric features for this class of inhibitors typically include:
A core scaffold that fits within the hydrophobic pocket adjacent to the ATP-binding site.
Hydrogen bond donors and acceptors that form key interactions with residues in the hinge region and the solvent-exposed surface.
A flexible linker or side chain that can orient a moiety to interact with the activation loop, preventing the conformational change required for kinase activity.
Hydrophobic groups that establish van der Waals contacts within the pocket, contributing significantly to binding affinity.
The potency of this compound, with IC50 values of 4.7 nM and 11 nM for MEK1 and MEK2, respectively, indicates an optimized arrangement of these features, allowing for high-affinity binding. nih.gov
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | IC50 (nM) |
|---|---|
| MEK1 | 4.7 |
| MEK2 | 11 |
IC50 (half maximal inhibitory concentration) values indicate the concentration of this compound required to inhibit 50% of the target enzyme's activity in vitro. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used in drug design to correlate the chemical structure of compounds with their biological activity. nih.gov For a series of analogs, such as those derived from the this compound scaffold, QSAR models can predict the inhibitory potency and help prioritize the synthesis of novel, more effective compounds.
A typical QSAR study involves developing a mathematical model using multi-linear regression (MLR) or more advanced machine learning methods. mdpi.com The model is built using a "training set" of molecules with known activities and then validated using a "test set" to ensure its predictive power. Key statistical parameters used to validate a QSAR model include the coefficient of determination (R²) and the cross-validated coefficient of determination (Q²). nih.gov
While specific QSAR models for this compound analogs are not publicly available, a hypothetical model would likely identify key molecular descriptors that influence MEK inhibition. These descriptors could include:
Electronic properties: Such as the distribution of charges and dipole moments, which influence hydrogen bonding and electrostatic interactions.
Steric properties: Related to the size and shape of the molecule, which determine the fit within the allosteric binding pocket.
Hydrophobicity: Which governs the strength of hydrophobic interactions with the target.
Table 2: Hypothetical QSAR Model Validation Parameters for this compound Analogs
| Parameter | Value | Description |
|---|---|---|
| R² (Training Set) | > 0.7 | Indicates a good fit of the model to the training data. |
| Q² (Cross-Validation) | > 0.5 | Measures the internal predictive ability of the model. |
| R²_pred (Test Set) | > 0.6 | Measures the model's ability to predict the activity of new compounds. |
These values represent typical thresholds for a robust and predictive QSAR model. nih.gov
Impact of Structural Modifications on Target Affinity and Selectivity
The development of a potent and selective inhibitor like this compound involves the systematic modification of a lead compound and evaluation of the resulting analogs. Changes to the molecular structure can have a profound impact on both binding affinity (how tightly the drug binds to its target) and selectivity (its preference for the target over other related proteins).
For allosteric MEK inhibitors, key structural modifications often focus on:
The Core Heterocycle: Altering the central ring system can reposition other functional groups, optimizing interactions within the binding site.
Aromatic Substituents: Modifying groups on phenyl or other aromatic rings can enhance hydrophobic interactions or introduce new hydrogen bonds. For example, adding a halogen atom can increase binding affinity through favorable interactions.
Linker Region: Changing the length or flexibility of the linker connecting different parts of the molecule can fine-tune the orientation of the compound in the binding pocket, improving its complementarity to the target protein.
Selectivity is a critical aspect of inhibitor design. Modifications that exploit unique structural differences between the MEK1/2 allosteric site and similar sites in other kinases are crucial. By designing features that are complementary only to MEK1/2, off-target effects can be minimized.
Table 3: Hypothetical Impact of Structural Modifications on a this compound Analog Scaffold
| Modification | MEK1 IC50 (nM) | MEK2 IC50 (nM) | Off-Target Kinase X IC50 (nM) |
|---|---|---|---|
| Parent Scaffold | 15 | 35 | 500 |
| Modification A: Add Fluorine to Phenyl Ring | 5 | 12 | 650 |
| Modification B: Extend Linker by one Carbon | 50 | 90 | 450 |
| Modification C: Replace Amide with Sulfonamide | 25 | 60 | >10,000 |
This table illustrates how specific chemical changes could hypothetically alter the potency and selectivity profile of a compound.
Rational Design Approaches for Enhanced Preclinical Efficacy
The ultimate goal of rational drug design is to produce a compound with favorable preclinical properties, ensuring it can be effective in biological systems. The design of this compound was aimed at optimizing not only its potency against MEK1/2 but also its pharmacokinetic profile.
Key aspects of rational design to enhance preclinical efficacy include:
Potency and Target Engagement: The high potency of this compound is a direct result of successful structure-based design to maximize affinity for the allosteric site. Preclinical and clinical studies have confirmed that this compound effectively inhibits the phosphorylation of ERK, the downstream target of MEK, demonstrating successful target engagement in a biological context. nih.govnih.gov
Oral Bioavailability: this compound is described as an orally available inhibitor. cancer.gov This was achieved by designing a molecule with appropriate physicochemical properties (e.g., solubility, lipophilicity, and metabolic stability) to allow for efficient absorption from the gastrointestinal tract.
Metabolic Stability: The chemical structure was likely optimized to reduce susceptibility to metabolic enzymes, ensuring the compound has a suitable half-life to maintain effective concentrations in the body.
Selectivity: By focusing on the unique allosteric pocket of MEK, designers aimed to create a highly selective agent, which is crucial for minimizing toxicity arising from off-target inhibition.
Phase I clinical studies have shown that this compound has very good bioavailability and can inhibit MEK signal transduction in a dose-dependent manner, validating the success of the rational design approaches employed in its development. nih.gov
Combination Strategies and Resistance Mechanisms Associated with Mek Inhibition
Rationale for Combination Therapy with WX-554
Tumors frequently exhibit dysregulation in multiple oncogenic signaling pathways, including the MAPK and Phosphoinositide 3-kinase (PI3K) pathways. scispace.comnih.gov Targeting a single pathway often leads to the activation of alternative or parallel pathways, which can limit the efficacy of monotherapy and contribute to the development of acquired resistance. nih.govdoi.orgmedkoo.comnih.govmedkoo.comnih.govoup.comsci-hub.se Therefore, combining inhibitors that target different nodes within a single pathway (vertical inhibition) or distinct, often interacting, pathways (horizontal inhibition) is a rational approach to enhance anti-tumor activity and overcome or delay the onset of resistance. oup.comsci-hub.semitoproteome.org
This compound is a selective, orally available, noncompetitive, and allosteric inhibitor of MEK1/2. oup.com Given the frequent co-activation of the MAPK and PI3K pathways in various cancers and the known role of PI3K pathway activation in mediating resistance to MAPK pathway inhibitors, combining this compound with a PI3K inhibitor presents a compelling therapeutic strategy. nih.govdoi.orgmedkoo.comnih.govmedkoo.comnih.govoup.comsci-hub.se
Synergistic Interactions with PI3K Inhibitors (e.g., WX-037) in Preclinical Models
Preclinical studies have investigated the combination of this compound with the novel PI3K inhibitor WX-037. scispace.com These studies, conducted in colorectal carcinoma cell lines (HCT116 and HT29) and tumor xenograft models, evaluated the anti-tumor activity of this compound and WX-037 as single agents and in combination. scispace.com
The combination of this compound and WX-037 demonstrated marked synergistic growth inhibition in vitro. scispace.com This synergistic effect translated into enhanced anti-tumor efficacy in vivo, with the combination treatment exhibiting greater tumor growth inhibition compared to either agent administered alone. scispace.com Pharmacokinetic analyses in xenograft models indicated that there was no significant interaction between this compound and WX-037 at lower doses, although at higher doses, WX-037 potentially delayed the tumor uptake of this compound. scispace.com
While specific numerical data for in vitro growth inhibition (e.g., GI50 values or combination index) and in vivo tumor growth inhibition percentages were not directly available in the provided search snippets for presentation in interactive tables, the studies consistently reported a synergistic interaction between this compound and WX-037 in preclinical colorectal cancer models.
Mechanistic Basis of Enhanced Activity in Combined Regimens
The enhanced activity observed with the combination of this compound and PI3K inhibitors like WX-037 is mechanistically linked to the interplay between the MAPK and PI3K signaling pathways. Inhibition of MEK by this compound suppresses the downstream phosphorylation of ERK. scispace.com However, feedback mechanisms and crosstalk between the MAPK and PI3K pathways can lead to compensatory activation of the PI3K-AKT pathway upon MEK inhibition. medkoo.comnih.govmedkoo.comnih.govoup.com This activation of the PI3K pathway can serve as a bypass mechanism, allowing cancer cells to survive and proliferate despite MEK inhibition. medkoo.comnih.govmedkoo.com
Combining this compound with a PI3K inhibitor such as WX-037 simultaneously targets both key oncogenic pathways. This dual inhibition is thought to block the compensatory activation of the PI3K pathway that can occur with single-agent MEK inhibition, thereby achieving more complete pathway blockade and enhancing anti-tumor effects. medkoo.comnih.govmedkoo.comnih.govoup.com The preclinical studies with this compound and WX-037 confirmed that the synergistic growth inhibition in vitro was associated with enhanced inhibition of both ERK (a downstream target of MEK) and S6 phosphorylation (a downstream indicator of PI3K-AKT-mTOR pathway activity), compared to individual treatments. scispace.com This simultaneous inhibition of key nodes in both pathways provides a mechanistic explanation for the observed synergy.
Exploration of Molecular Mechanisms of Acquired Resistance to MEK Inhibitors
Acquired resistance to MEK inhibitors is a significant clinical challenge, often leading to disease progression. The vast majority of identified acquired resistance mechanisms involve the reactivation of ERK signaling despite the presence of the MEK inhibitor. doi.org This highlights the continued dependence of resistant cells on ERK signaling for proliferation and survival. doi.org
Mechanisms of acquired resistance can be broadly categorized as ERK-dependent or ERK-independent. doi.org ERK-dependent mechanisms commonly involve alterations that reactivate the MAPK pathway upstream of MEK or at the level of MEK itself. These can include:
Mutations or amplification of BRAF or NRAS. doi.org
Mutations in the allosteric pocket of MEK that interfere with inhibitor binding or lead to constitutive activity.
Activation of upstream signaling components like CRAF or COT. doi.org
Reactivation of receptor tyrosine kinases (RTKs) that feed into the MAPK pathway. doi.org
ERK-independent mechanisms, although less frequent, also contribute to resistance. These often involve the activation of parallel survival pathways that bypass the need for sustained ERK signaling. The PI3K-AKT pathway is a prominent example of a pathway whose activation can mediate ERK-independent resistance or contribute to resistance in conjunction with MAPK pathway reactivation. doi.orgmedkoo.comnih.govmedkoo.comnih.govoup.comsci-hub.se Activation of the PI3K-AKT pathway can occur through various mechanisms, including mutations in PIK3CA or AKT, or loss of the tumor suppressor PTEN. nih.gov
Crosstalk with Other Oncogenic Pathways and Feedback Loops
Crosstalk and feedback loops between oncogenic signaling pathways play a critical role in both intrinsic and acquired resistance to targeted therapies, including MEK inhibitors. medkoo.comnih.govmedkoo.comnih.govoup.com Inhibition of one pathway can trigger adaptive responses that lead to the activation of other pathways, thereby maintaining cell survival and proliferation. medkoo.comnih.govmedkoo.comnih.gov
A well-characterized example is the reciprocal crosstalk between the MAPK and PI3K pathways. MEK inhibition can disrupt negative feedback loops from ERK to upstream components like SOS and GAB1, which can inadvertently activate the PI3K pathway through mechanisms involving RAS and GAB1. medkoo.comnih.govmedkoo.com This positive feedback loop involving GAB1, RAS, and PI3K can induce a bypass of the ERK signal through the PI3K pathway, contributing to MEK inhibitor resistance. medkoo.comnih.govmedkoo.com Conversely, inhibition of the PI3K pathway can sometimes lead to increased MAPK pathway signaling. nih.gov
These intricate feedback loops and crosstalk mechanisms underscore the complexity of signaling networks in cancer cells and provide the rationale for simultaneous targeting of multiple pathways. The synergistic activity observed with the combination of this compound and WX-037 in preclinical models is a direct consequence of effectively blocking the compensatory signaling that arises from the crosstalk between the MAPK and PI3K pathways upon single-agent inhibition. scispace.com Understanding and disrupting these feedback loops and crosstalk mechanisms are essential for developing more effective and durable cancer therapies. oup.com
Analytical and Biophysical Methodologies for Research Applications of Wx 554
Chromatographic Techniques for WX-554 Quantification in Biological Matrices (e.g., LC-MS/MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a key analytical technique used for the quantification of this compound in biological matrices, such as plasma and tumor tissue. A validated LC-MS/MS method was developed by Wilex AG for measuring this compound concentrations in plasma samples. manchester.ac.uk This method involved solid phase extraction of plasma samples using an Oasis WCX plate, followed by elution and reconstitution. manchester.ac.uk The samples were then analyzed by LC-MS/MS using a Shimadzu LC-10ADvp HPLC system coupled with an API 3200 mass spectrometer. manchester.ac.uk
The chromatographic separation of this compound was achieved using an Atlantis HILIC column (2.1 x 50mm, 3 μm). manchester.ac.uk The mobile phase consisted of a gradient of 10mM ammonium (B1175870) formate (B1220265) (pH 3.8) in acetonitrile/water. manchester.ac.uk this compound eluted at 1.5 minutes under these conditions. manchester.ac.uk The method demonstrated a broad quantification range, with upper and lower limits of 1000 ng/ml and 1 ng/ml, respectively. manchester.ac.uk Both intra-assay and inter-assay coefficients of variation were reported to be less than 4% for all quality control samples analyzed, indicating good precision. manchester.ac.uk
LC-MS/MS has also been used to measure this compound concentrations in tumor tissue from mouse xenograft models. researchgate.net These studies assessed this compound levels in HCT116 and HT29 tumor xenografts at various time points after administration. researchgate.net Tumour concentrations of this compound were measured by LC-MS/MS, providing data on drug distribution in target tissues. researchgate.net
The application of LC-MS/MS for quantifying compounds in complex biological matrices often involves the use of isotopically labeled internal standards to account for matrix effects, which can influence ionization efficiency in electrospray ionization sources. mdpi.com While the specific details of the internal standard used for this compound quantification are not explicitly mentioned in the provided snippets, the general principle of using internal standards is a common practice in validated LC-MS/MS methods for biological samples. mdpi.comgoogle.com
Spectroscopic and Spectrometric Methods for Structural Elucidation (not basic ID)
While basic identification of a compound might involve standard spectroscopic data comparison, advanced structural elucidation of chemical compounds relies on a combination of spectroscopic and spectrometric techniques to determine the full chemical structure. For this compound, the chemical structure is described as [3-(aminomethyl)azetidin-1-yl]-{2-[(2-fluoro-4-iodophenyl)amino]thieno[2,3-b]pyridin-3-yl}-methanone, with a molecular formula of C₁₈H₁₆FIN₄OS and a molecular weight of 482.32. nih.govmedkoo.com
Techniques commonly employed for the structural elucidation of organic molecules include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR), Mass Spectrometry (MS), High-Resolution Mass Spectrometry (HRMS), and Fourier Transform Infrared (FT-IR) spectroscopy. byu.edunih.gov For complex structures, single-crystal X-ray diffraction (SC-XRD) can provide unequivocal corroboration of the entire chemical structure. nih.gov
While the provided information confirms the established structure of this compound, the specific spectroscopic and spectrometric data (e.g., NMR spectra, detailed MS fragmentation patterns, IR peaks) used for its initial, non-basic structural elucidation are not detailed in the search results. However, the general principles of using MS and NMR for structure determination are highlighted in the context of elucidating bioactive compounds. byu.edu HRMS and techniques like SC-XRD are utilized to verify the chemical structures of newly synthesized compounds. nih.gov
Cell-Based Assays for Pharmacodynamic Biomarker Assessment (e.g., pERK in PBMCs)
Cell-based assays are essential for assessing the pharmacodynamic effects of this compound, particularly its impact on the MAPK/ERK signaling pathway. This compound is a selective inhibitor of MEK1 and MEK2, key kinases in this pathway. medkoo.comascopubs.org Inhibition of MEK1/2 leads to a decrease in the phosphorylation of extracellular signal-regulated kinase (ERK). frontiersin.org Therefore, the level of phosphorylated ERK (pERK) serves as a critical pharmacodynamic biomarker for this compound activity. targetedonc.comopenaccessjournals.com
Peripheral blood mononuclear cells (PBMCs) are utilized as a surrogate tissue to measure the inhibition of ERK phosphorylation in clinical studies. openaccessjournals.comnih.gov These cells are readily accessible and reflect the systemic pharmacodynamic effects of the inhibitor. openaccessjournals.com In studies involving this compound, pERK levels in PBMCs were assessed following ex vivo stimulation with phorbol (B1677699) 12-myristate 13-acetate (PMA), which activates the MAPK pathway. openaccessjournals.comnih.gov
The measurement of pERK in PBMC lysates can be performed using commercially available ELISA kits. manchester.ac.uk In these assays, the concentration of pERK is determined by interpolating from a standard curve. manchester.ac.uk Protein concentration of the lysates is also determined (e.g., by BCA assay) to normalize the pERK levels. manchester.ac.uk The final pERK concentration is often expressed as a ratio relative to pre-administration levels after correcting for protein concentration. manchester.ac.uk
Research findings have demonstrated that this compound treatment leads to sustained inhibition of ERK phosphorylation in PMA-stimulated PBMCs. nih.gov This inhibition is concentration-dependent. openaccessjournals.com Studies have shown a correlation between pERK inhibition in PBMCs and pERK inhibition in tumor tissue, suggesting that PBMC pERK levels can serve as a good biomarker for target inhibition in tumors. openaccessjournals.com For instance, a decrease of 70 ± 26% in mean pERK was observed in tumor biopsies in a cohort treated with this compound. researchgate.net
Cell-based assays, such as Western blotting, are also used to measure signal transduction changes, like the phosphorylation of ERK and S6, in cancer cell lines treated with this compound. nih.govresearchgate.net These in vitro assays provide insights into the cellular mechanisms of this compound activity and its synergistic effects when combined with other inhibitors. nih.govresearchgate.net
Biophysical Techniques for Ligand-Target Interaction Studies (e.g., binding assays)
Biophysical techniques are employed to characterize the interaction between this compound (the ligand) and its molecular targets, MEK1 and MEK2. These techniques provide quantitative information about binding affinity, kinetics, and thermodynamics. This compound is described as a selective, noncompetitive MEK1/2 inhibitor. medkoo.commdpi.com It potently inhibits MEK1 and MEK2 with half maximal inhibitory concentrations (IC₅₀) of 4.7 nM and 11 nM, respectively, based on in vitro studies. nih.gov
Biophysical methods commonly used for studying protein-ligand interactions include isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), nuclear magnetic resonance (NMR) spectroscopy, microscale thermophoresis (MST), and thermal shift assays (TSA). researchgate.netresearchgate.netebi.ac.uk These techniques can quantify binding strength (affinity), association and dissociation rates (kinetics), and the thermodynamic parameters of binding. researchgate.net
While the specific biophysical techniques used to determine the IC₅₀ values of this compound against purified MEK1 and MEK2 are not detailed in the provided snippets, the reported IC₅₀ values are a result of binding or enzymatic activity assays, which often utilize biophysical principles. nih.gov MEK inhibitors like this compound bind to an allosteric site on MEK, distinct from the ATP-binding site, which contributes to their high specificity. nih.govcancerbiomed.org Understanding these interactions at a molecular level is crucial for characterizing the inhibitor's mechanism of action.
Binding assays, in a broader sense, can also refer to functional assays that measure the effect of a ligand on target activity, such as the inhibition of kinase activity. The reported IC₅₀ values for this compound against MEK1/2 are indicative of its potency in inhibiting the enzymatic activity of these kinases. nih.gov
Method Development for Research-Grade Purity and Stability Assessment
Ensuring the purity and stability of this compound is critical for obtaining reliable and reproducible results in research applications. Method development for assessing purity and stability typically involves chromatographic techniques, such as high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC), often coupled with UV or mass spectrometry detection. almacgroup.compensoft.net
Stability-indicating methods are developed to separate and quantify the active compound from its degradation products. asiapharmaceutics.infojocpr.com Forced degradation studies, involving exposure to various stress conditions (e.g., heat, humidity, oxidation, light, acid/base hydrolysis), are conducted to assess the inherent stability of the compound and to demonstrate the method's ability to detect degradation products. almacgroup.comasiapharmaceutics.infojocpr.com
Purity assessment involves determining the amount of the main compound relative to impurities. almacgroup.com This is typically done by chromatographic analysis, where the peak area of the main compound is compared to the total peak area of all detected substances. almacgroup.com Method validation according to guidelines (e.g., ICH guidelines) is performed to ensure the method's linearity, accuracy, precision, specificity, and robustness for purity and stability testing. pensoft.netasiapharmaceutics.infojocpr.com
For this compound intended for research use, a purity of >98% is often specified. medkoo.com While the specific method development and validation details for this compound's purity and stability assessment for research-grade material are not provided, the general principles and techniques used in the pharmaceutical industry for such assessments are well-established and involve rigorous chromatographic and stress testing. almacgroup.compensoft.netasiapharmaceutics.infojocpr.com
Computational and Theoretical Studies of Wx 554
Molecular Docking and Dynamics Simulations of WX-554-MEK Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand (like this compound) and its protein target (MEK1/2). nih.govarxiv.org These methods are particularly important for allosteric inhibitors, which bind to a site distinct from the enzyme's active (orthosteric) site. researchgate.net
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a protein target. For this compound, docking studies would have been used to place the inhibitor into the known allosteric pocket of MEK1/2, which is located adjacent to the ATP-binding site. aacrjournals.orgacs.org The goal of such studies is to identify binding poses that maximize favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) and minimize steric clashes, resulting in a stable complex. The output typically includes a scoring function to estimate the binding affinity.
Molecular Dynamics (MD) Simulations: Following docking, MD simulations are used to study the stability and conformational dynamics of the this compound-MEK complex over time. arxiv.org These simulations model the movement of every atom in the system, providing a detailed view of how the inhibitor influences the protein's structure and flexibility. For an allosteric inhibitor, MD simulations can reveal how its binding stabilizes an inactive conformation of the MEK kinase, preventing it from phosphorylating its downstream target, ERK. mdpi.comfrontiersin.org This computational approach helps to understand the long-range effects of inhibitor binding on the active site's function. researchgate.net
| Computational Method | Objective | Typical Outputs | Relevance to this compound |
|---|---|---|---|
| Molecular Docking | Predict binding pose and affinity. | Binding energy scores (e.g., kcal/mol), key interacting amino acid residues, hydrogen bond distances. | Used to predict how this compound fits into the MEK allosteric site and identify key residues for binding. |
| Molecular Dynamics (MD) Simulation | Assess complex stability and conformational changes. | Root Mean Square Deviation (RMSD) of protein backbone, Root Mean Square Fluctuation (RMSF) of residues, analysis of conformational states. | Would confirm the stability of the this compound-MEK complex and illustrate how binding locks MEK in an inactive state. mdpi.com |
| MM-PBSA/GBSA | Calculate binding free energy. | More accurate estimation of binding affinity by considering solvent effects. | To refine the binding affinity predictions from initial docking scores for this compound. nih.gov |
In Silico Prediction of this compound's Binding Modes and Affinity
In silico methods are fundamental to predicting how a drug like this compound binds to its target and the strength of this interaction. This compound is known to be a non-ATP-competitive inhibitor, which means it binds to an allosteric site. researchgate.netnih.gov The unique hydrophobic pocket of MEK kinases is a well-established target for such inhibitors. nih.govaacrjournals.org
Computational tools are used to predict the specific binding mode within this pocket. This involves identifying the key amino acid residues that form hydrogen bonds, hydrophobic interactions, and van der Waals forces with the inhibitor. For other allosteric MEK inhibitors, co-crystal structures have revealed that they bind and stabilize a naturally occurring inactive conformation of the protein, often involving an "αC-helix out" state. frontiersin.org It is highly probable that in silico models for this compound would predict a similar mechanism.
Predicting binding affinity is another critical step. While initial estimates are provided by docking scores, more rigorous methods like Free Energy Perturbation (FEP) or Thermodynamic Integration (TI) can provide more accurate predictions. These calculations are computationally intensive but offer a clearer picture of the inhibitor's potency, which can then be correlated with experimental data such as IC₅₀ values. For this compound, the reported IC₅₀ values are 4.7 nM for MEK1 and 11 nM for MEK2. nih.gov
Ligand-Based and Structure-Based Drug Design Approaches
The development of a potent and selective MEK inhibitor like this compound likely involved a combination of ligand-based and structure-based drug design strategies.
Ligand-Based Drug Design (LBDD): This approach is used when the 3D structure of the target protein is unknown. It relies on the knowledge of other molecules that bind to the target. Methods like pharmacophore modeling identify the essential chemical features that a molecule must possess to bind, and Quantitative Structure-Activity Relationship (QSAR) models correlate chemical structures with biological activity. Given the number of known MEK inhibitors, LBDD could have been used in the early stages of this compound's discovery to identify initial chemical scaffolds.
Structure-Based Drug Design (SBDD): This is a highly rational approach that relies on the 3D structural information of the target protein, typically obtained from X-ray crystallography. nih.gov SBDD is a powerful method for developing allosteric inhibitors because it allows for the precise design of molecules that fit into a specific binding pocket. acs.org For MEK inhibitors, the availability of crystal structures has enabled the design of highly potent and selective compounds. frontiersin.orgnih.gov This method would have allowed researchers to visualize the allosteric pocket of MEK and iteratively modify the chemical structure of this compound to optimize its fit, potency, and selectivity, while minimizing off-target effects.
Computational Modeling of Signaling Pathway Modulation by this compound
This compound functions by inhibiting the RAS/RAF/MEK/ERK signaling pathway, also known as the MAPK pathway. cancer.gov Computational models of this pathway are used to simulate its dynamics and predict how an inhibitor will alter the signaling output. researchgate.netfrontiersin.org
These models can range from ordinary differential equation (ODE)-based models to logical or Boolean models. researchgate.net By representing the key components of the pathway (e.g., RAF, MEK, ERK) and their interactions, these models can simulate the phosphorylation cascade. Introducing an inhibitor like this compound into the model allows researchers to predict the extent of the reduction in phosphorylated ERK (pERK) levels, which is a key biomarker of the drug's activity. qub.ac.uknih.gov
Furthermore, computational models are invaluable for understanding and predicting the effects of combination therapies. researchgate.net this compound has been studied in combination with the PI3K inhibitor WX-037, demonstrating synergistic growth inhibition in cancer cells. nih.govnih.gov This is because the MAPK and PI3K pathways are two major, often interconnected, signaling networks in cancer. researchgate.net Computational models can simulate the crosstalk between these pathways and predict how simultaneous inhibition of MEK and PI3K can lead to a more profound anti-tumor effect than inhibiting either pathway alone. Such models can help identify potential mechanisms of drug resistance and guide the development of more effective combination strategies. aacrjournals.orgresearchgate.net
| Finding | Cell Lines | Description | Implication for Computational Models |
|---|---|---|---|
| Synergistic Growth Inhibition | HCT116, HT29 | The combination of this compound and WX-037 was significantly more effective at inhibiting cell growth than either drug alone. | A predictive computational model should demonstrate that dual inhibition of MEK and PI3K nodes leads to a stronger reduction in pro-growth/survival outputs. |
| Enhanced Cytotoxicity | HCT116, HT29 | The drug combination led to a statistically significant increase in cell death compared to single-agent treatments. | A signaling model could link the combined pathway inhibition to an increase in pro-apoptotic signals (e.g., BAX activation). researchgate.net |
| Inhibition of Downstream Effectors | HCT116, HT29 | The combination resulted in enhanced inhibition of both ERK phosphorylation (downstream of MEK) and S6 phosphorylation (downstream of PI3K/mTOR). | This provides direct experimental data that could be used to validate a computational model of the interconnected MAPK and PI3K pathways. |
Future Research Directions and Unaddressed Questions for Wx 554
Exploration of Novel Therapeutic Indications Beyond Current Scope
While preclinical studies demonstrated activity in several cancer types, further research is needed to fully explore the potential therapeutic indications for WX-554. Given that the MAPK pathway is dysregulated in approximately one-third of human cancers, this compound's activity as a MEK inhibitor suggests potential in other malignancies not yet thoroughly investigated. aacrjournals.org The role of MEK inhibitors in combination therapies also opens possibilities for indications where monotherapy might have limited efficacy. mdpi.com For example, the combination of this compound with the PI3K inhibitor WX-037 showed synergistic growth inhibition in preclinical models of colorectal cancer, suggesting potential in tumors where both pathways are activated. researchgate.netnih.gov Further research could focus on identifying specific genetic alterations or pathway dependencies in various cancers that would make them particularly sensitive to this compound, either alone or in combination.
Development of Advanced Preclinical Models for Efficacy Evaluation
Existing preclinical achievements for MEK inhibitors, including this compound, have largely been based on subcutaneous xenograft models, which may not fully capture the complexity of human tumors and their microenvironment. cancerbiomed.org Future research should prioritize the development and utilization of more physiologically relevant preclinical models, such as patient-derived xenografts (PDXs), organoids, and genetically engineered mouse models that better reflect the characteristics and progression of human cancers, including metastatic disease. cancerbiomed.org These advanced models are crucial for a more accurate evaluation of this compound's efficacy and for identifying predictive biomarkers of response.
Investigation of this compound's Role in Specific Disease Subtypes
The response to MEK inhibitors can vary significantly depending on the specific genetic subtypes of cancer. For instance, while MEK inhibitors have shown efficacy in BRAF-mutant melanoma, their activity in other BRAF-mutant cancers like colorectal cancer has been less pronounced, often due to resistance mechanisms like EGFR feedback activation. aacrjournals.org Future research should delve deeper into the efficacy of this compound within specific disease subtypes characterized by particular genetic mutations or pathway co-activations. Identifying the subtypes most likely to benefit from this compound treatment, potentially in combination with other agents, is essential for patient stratification and optimizing therapeutic outcomes.
Elucidation of Remaining Gaps in its Molecular Mechanism
While this compound is known as a selective, noncompetitive, and allosteric MEK1/2 inhibitor, the precise details of its interaction with MEK and its downstream effects may still have unaddressed gaps. researchgate.netnih.gov Understanding the complete molecular mechanism, including potential off-target effects or interactions with other cellular pathways, is crucial for predicting response, understanding resistance mechanisms, and designing more effective treatment strategies. Further biochemical and structural studies could provide a more comprehensive picture of how this compound exerts its inhibitory effects.
Strategies for Rational Design of Next-Generation MEK Inhibitors Based on this compound's Framework
The development of new MEK inhibitors with improved properties, such as enhanced efficacy, reduced toxicity, or the ability to overcome resistance mechanisms, is an ongoing area of research. cancerbiomed.org this compound's chemical structure and its activity profile can serve as a basis for the rational design of next-generation MEK inhibitors. medkoo.com Future research could involve medicinal chemistry efforts to modify the structure of this compound to improve its pharmacokinetic properties, target selectivity, or potency, potentially leading to compounds with a better therapeutic index. Understanding the structural basis of this compound's allosteric inhibition could inform the design of novel allosteric inhibitors.
Methodological Advancements for Comprehensive Preclinical Characterization
Comprehensive preclinical characterization of this compound requires robust and reliable methodologies. While in vitro and in vivo studies have been conducted, advancements in preclinical characterization methods are continuously evolving. diva-portal.org Future research should focus on applying and developing cutting-edge techniques to better understand this compound's activity, including advanced imaging techniques to assess tumor response in vivo, sophisticated -omics approaches (e.g., transcriptomics, proteomics, metabolomics) to identify biomarkers and understand pathway modulation, and improved in vitro assays that mimic the tumor microenvironment. frontiersin.orgatsjournals.org Furthermore, developing standardized and predictive preclinical assay panels for MEK inhibitors would facilitate the comparison of different compounds and accelerate the identification of promising drug candidates.
Q & A
Q. What is the molecular mechanism of WX-554, and how does it inhibit MEK1/2 in cancer signaling pathways?
this compound is a selective, noncompetitive allosteric inhibitor of MEK1/2 with IC50 values of 4.7 nM and 11 nM for MEK1 and MEK2, respectively. It binds to MEK1/2, preventing activation of downstream ERK signaling, thereby inhibiting tumor cell proliferation. Preclinical studies highlight its role in suppressing ERK phosphorylation and inducing cell cycle arrest .
Q. How should preclinical studies evaluate the efficacy of this compound in vitro?
Standard protocols involve testing this compound across colorectal cancer cell lines (e.g., HCT116, HT29) using growth inhibition assays. Dose-response curves (e.g., 1–4 μM) measure inhibition rates, with data normalized to untreated controls. Concurrently, Western blotting assesses ERK and S6 phosphorylation to confirm target engagement .
Q. What criteria define the transition of this compound from preclinical to clinical research?
Phase I trials prioritize pharmacokinetic (PK) parameters (e.g., Cmax, AUC) and pharmacodynamic (PD) biomarkers (e.g., ERK suppression). Early-phase studies in healthy volunteers (0.05–5.0 mg/kg intravenous) establish safety profiles, while advanced solid tumor trials (e.g., NCT01581060) determine maximum tolerated doses (MTD) and dose-limiting toxicities .
Q. What are the primary toxicities observed in this compound clinical trials?
Phase I data report manageable adverse events, including rash, diarrhea, and elevated creatine phosphokinase (CPK). These align with MEK inhibitor class effects and necessitate routine monitoring in trial protocols .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro and in vivo efficacy of this compound combination therapies?
In vitro studies of this compound + PI3K inhibitor WX-037 show synergistic growth inhibition (e.g., 80% suppression in HCT116 cells at 2 μM), but in vivo tumor models reveal delayed this compound uptake at high WX-037 doses. Methodological solutions include PK/PD modeling to optimize dosing schedules and tumor microenvironment analysis to assess drug penetration barriers .
Q. Why were two phase I/II trials for this compound terminated (NCT01859351, NCT01581060)?
Trial discontinuations likely reflect strategic portfolio decisions or insufficient efficacy in advanced solid tumors. Researchers should review ClinicalTrials.gov archives for termination rationale and incorporate lessons into future trial design, such as patient stratification by RAS/RAF mutation status .
Q. What experimental designs validate the synergistic effects of this compound with PI3K inhibitors?
Use Chou-Talalay combination index (CI) analysis in vitro and co-administration studies in xenograft models. For example, this compound + WX-037 reduces HCT116 tumor volume by 60% vs. 30–40% for monotherapies. Concurrently, measure pathway crosstalk (e.g., PI3K-AKT and MEK-ERK) via multiplexed phosphoproteomics .
Q. How do this compound’s pharmacokinetic properties influence dosing in combination regimens?
this compound exhibits dose-proportional PK with a half-life of 12–24 hours. Co-administration with WX-037 at high doses delays tumor uptake, suggesting staggered dosing or formulation adjustments to mitigate drug-drug interactions .
Q. What strategies improve the predictive validity of this compound preclinical models?
Incorporate patient-derived xenografts (PDXs) with MAPK pathway mutations and use dynamic biomarkers (e.g., circulating tumor DNA) to track resistance mechanisms. Validate findings against clinical PK/PD data from terminated trials .
Q. How can researchers apply the FINER criteria to this compound studies?
- Feasible: Ensure access to MEK inhibitor-resistant cell lines and annotated clinical samples.
- Novel: Investigate this compound in understudied cancers (e.g., cervical or ampullary cancer) based on phase I signals .
- Ethical: Adhere to protocols for managing CPK elevations and dermatologic toxicities.
- Relevant: Align with precision oncology trends by targeting MAPK-dysregulated tumors .
Methodological Guidelines
- Data Contradiction Analysis: Use Bland-Altman plots or Deming regression to reconcile in vitro vs. in vivo efficacy discrepancies .
- Clinical Trial Design: Reference SPIRIT guidelines for PK/PD endpoints and CONSORT for adverse event reporting .
- Synergy Validation: Apply systems biology models to quantify pathway crosstalk and predict optimal drug ratios .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
